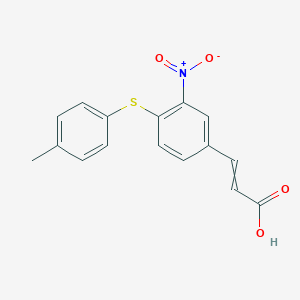
3-(3-Nitro-4-(p-tolylthio)phenyl)acrylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
3-(3-Nitro-4-(p-tolylthio)phenyl)acrylic acid is a useful research compound. Its molecular formula is C16H13NO4S and its molecular weight is 315.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
3-(3-Nitro-4-(p-tolylthio)phenyl)acrylic acid is a compound of significant interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the available literature on its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The chemical structure of this compound features a nitro group and a thioether moiety, which are believed to contribute to its biological properties. The molecular formula is C13H11N1O2S, and its structure can be represented as follows:
Antimicrobial Activity
Several studies have investigated the antimicrobial properties of this compound and its derivatives. The presence of the nitro group in the phenyl ring has been shown to influence the compound's efficacy against various pathogens.
Table 1: Antimicrobial Activity Against Various Pathogens
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus (MRSA) | 32 µg/mL | |
| Klebsiella pneumoniae | 64 µg/mL | |
| Salmonella typhimurium | 128 µg/mL | |
| Candida albicans | 16 µg/mL |
The compound exhibited notable activity against methicillin-resistant Staphylococcus aureus (MRSA), with a MIC comparable to standard antibiotics. This suggests that modifications in the chemical structure, particularly the position of functional groups, can significantly alter antimicrobial potency.
Cytotoxicity and Anticancer Activity
Research has also focused on the cytotoxic effects of this compound on cancer cell lines. In vitro studies demonstrated that this compound can induce apoptosis in various cancer cells, including breast and lung cancer cell lines.
Table 2: Cytotoxicity Against Cancer Cell Lines
The IC50 values indicate that the compound has a promising profile as an anticancer agent, with lower concentrations required to achieve significant cytotoxic effects.
The biological activity of this compound is believed to be mediated through several mechanisms:
- Inhibition of DNA Synthesis : The nitro group may interfere with DNA replication in microbial cells.
- Induction of Apoptosis : In cancer cells, the compound may trigger apoptotic pathways, leading to programmed cell death.
- Reactive Oxygen Species (ROS) Generation : Increased ROS levels can cause oxidative stress in both microbial and cancer cells, contributing to their death.
Case Studies
A notable case study involved the synthesis of zinc complexes with this compound, which demonstrated enhanced antimicrobial activity compared to the free acid. These complexes showed improved solubility and stability, which could lead to better therapeutic outcomes.
Table 3: Comparison of Free Acid vs. Zinc Complexes
This study highlights the potential for metal complexation to enhance the biological activity of organic compounds.
Eigenschaften
IUPAC Name |
(E)-3-[4-(4-methylphenyl)sulfanyl-3-nitrophenyl]prop-2-enoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO4S/c1-11-2-6-13(7-3-11)22-15-8-4-12(5-9-16(18)19)10-14(15)17(20)21/h2-10H,1H3,(H,18,19)/b9-5+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEEXVYNJSAWEML-WEVVVXLNSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SC2=C(C=C(C=C2)C=CC(=O)O)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)SC2=C(C=C(C=C2)/C=C/C(=O)O)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














